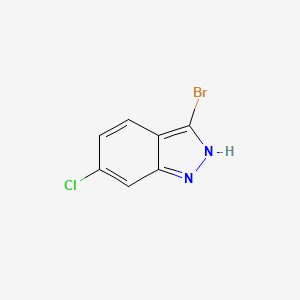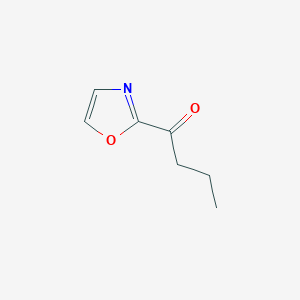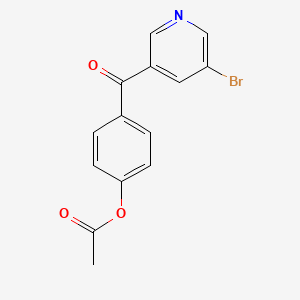
3-Bromo-6-chloro-1H-indazole
Übersicht
Beschreibung
“3-Bromo-6-chloro-1H-indazole” is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “3-Bromo-6-chloro-1H-indazole” involves several steps. One method involves the reaction of 6-chloro-1H-indazole with bromine and sodium hydroxide in water at 20°C for 1.5 hours . Another method involves the reaction of 2-aminophenyl ketoximes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-chloro-1H-indazole” consists of a fusion of a benzene ring and a pyrazole ring . The InChI code for this compound is 1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H, (H,10,11) .
Chemical Reactions Analysis
“3-Bromo-6-chloro-1H-indazole” can participate in various chemical reactions. For instance, it can undergo 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .
Physical And Chemical Properties Analysis
“3-Bromo-6-chloro-1H-indazole” is a solid substance . It has a molecular weight of 231.48 and a molecular formula of C7H4BrClN2 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
“3-Bromo-6-chloro-1H-indazole” is a fine chemical raw material and can be used as an intermediate in organic synthesis .
Anticancer Agent
Indazole derivatives, including “3-Bromo-6-chloro-1H-indazole”, have been synthesized and evaluated for anticancer activities . Some of these compounds have shown significant inhibitory activity on the viability of various human cancer cells lines .
Antiangiogenic Agent
Certain indazole derivatives have demonstrated potential to inhibit proangiogenic cytokines associated with tumor development . These compounds could be used as antiangiogenic agents, which can inhibit the formation of new blood vessels, a process that is often associated with the growth of cancerous tumors .
Antioxidant Agent
Indazole derivatives have also been screened for their antioxidant activities . Some compounds have shown significant radical scavenging activities, which could make them useful as antioxidant agents .
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Zukünftige Richtungen
Indazole-containing derivatives, including “3-Bromo-6-chloro-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Wirkmechanismus
Target of Action
3-Bromo-6-chloro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indazole compounds interact with their targets, such as the aforementioned kinases, to inhibit their activity . This interaction can result in changes to the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-6-chloro-1H-indazole are likely to be those involving its primary targets. For example, the inhibition of phosphoinositide 3-kinase δ could affect pathways involved in cell growth and survival, while the inhibition of CHK1 and CHK2 kinases could impact cell cycle regulation . The downstream effects of these changes could include reduced cell proliferation and increased cell death, which could contribute to the compound’s potential anticancer effects.
Result of Action
The molecular and cellular effects of 3-Bromo-6-chloro-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound effectively inhibits its target kinases, this could lead to changes in cell signaling that result in decreased cell growth and increased cell death . These effects could potentially be beneficial in the treatment of diseases such as cancer.
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNJOBVRVWUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646254 | |
| Record name | 3-Bromo-6-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-34-6 | |
| Record name | 3-Bromo-6-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















